molecular formula C10F20 B13422706 Perfluoro-p-menthane CAS No. 423-03-0

Perfluoro-p-menthane

Cat. No.: B13422706
CAS No.: 423-03-0
M. Wt: 500.07 g/mol
InChI Key: FIDLBXDUENZYMV-UHFFFAOYSA-N
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Description

Perfluoro-p-menthane is a fully fluorinated derivative of p-menthane, a hydrocarbon with the formula (CH₃)₂CHC₆H₁₀CH₃. This compound is characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in a highly stable and inert molecule. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro-p-menthane is typically synthesized through the perfluorination of p-menthane (1-methyl-4-isopropylcyclohexane). The process involves the hydrogenation of p-cymene to obtain p-menthane, followed by perfluorination using elemental fluorine or other fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale perfluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Perfluoro-p-menthane is highly inert due to the strong carbon-fluorine bonds, making it resistant to most chemical reactions. it can undergo certain reactions under specific conditions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Perfluoro-p-menthane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of perfluoro-p-menthane is primarily based on its chemical inertness and stability. The strong carbon-fluorine bonds prevent it from participating in most chemical reactions, making it an ideal candidate for applications requiring non-reactive environments. Its molecular targets and pathways are limited due to its inert nature, but it can interact with other fluorinated compounds and surfaces through van der Waals forces .

Comparison with Similar Compounds

Uniqueness: Perfluoro-p-menthane stands out due to its specific molecular structure, which imparts unique physical and chemical properties. Its high thermal stability and low surface energy make it particularly valuable in applications where other perfluorinated compounds may not perform as well .

Properties

CAS No.

423-03-0

Molecular Formula

C10F20

Molecular Weight

500.07 g/mol

IUPAC Name

1,1,2,2,3,4,4,5,5,6-decafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)cyclohexane

InChI

InChI=1S/C10F20/c11-1(2(12,8(22,23)24)9(25,26)27)4(14,15)6(18,19)3(13,10(28,29)30)7(20,21)5(1,16)17

InChI Key

FIDLBXDUENZYMV-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F

Origin of Product

United States

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